molecular formula C16H19N3O2S B2823904 N-(1,3-benzothiazol-2-yl)-2-(cyclohexylformamido)acetamide CAS No. 433313-98-5

N-(1,3-benzothiazol-2-yl)-2-(cyclohexylformamido)acetamide

Cat. No.: B2823904
CAS No.: 433313-98-5
M. Wt: 317.41
InChI Key: OTYLRQLNSUFDGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-benzothiazol-2-yl)-2-(cyclohexylformamido)acetamide is a compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring

Scientific Research Applications

N-(1,3-benzothiazol-2-yl)-2-(cyclohexylformamido)acetamide has a wide range of scientific research applications:

Future Directions

The extensive significance of benzo-fused heterocyclic moieties formation has led to broad and valuable different approaches for their synthesis . This field continues to be a rich area of research, with scientists working to develop more potent biologically active benzothiazole-based drugs .

Preparation Methods

The synthesis of N-(1,3-benzothiazol-2-yl)-2-(cyclohexylformamido)acetamide can be achieved through various synthetic routes. One common method involves the condensation of 2-aminobenzenethiol with cyclohexylcarbonyl chloride, followed by the reaction with chloroacetic acid. The reaction conditions typically involve the use of a base such as triethylamine and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, and the product is purified through recrystallization .

Industrial production methods for benzothiazole derivatives often involve similar synthetic routes but are optimized for large-scale production. Techniques such as microwave irradiation and one-pot multicomponent reactions are employed to enhance the efficiency and yield of the desired product .

Chemical Reactions Analysis

N-(1,3-benzothiazol-2-yl)-2-(cyclohexylformamido)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide.

Comparison with Similar Compounds

N-(1,3-benzothiazol-2-yl)-2-(cyclohexylformamido)acetamide can be compared with other benzothiazole derivatives to highlight its uniqueness. Similar compounds include:

Compared to these compounds, this compound stands out due to its unique cyclohexylcarbonylamino group, which enhances its biological activity and specificity towards certain molecular targets .

Properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2S/c20-14(10-17-15(21)11-6-2-1-3-7-11)19-16-18-12-8-4-5-9-13(12)22-16/h4-5,8-9,11H,1-3,6-7,10H2,(H,17,21)(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTYLRQLNSUFDGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NCC(=O)NC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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